molecular formula C11H12ClNO4 B411198 Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate CAS No. 24439-45-0

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate

Cat. No.: B411198
CAS No.: 24439-45-0
M. Wt: 257.67g/mol
InChI Key: HLPQUXPBKQWRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate is an organic compound with the molecular formula C11H12ClNO4 It is a derivative of aniline, featuring a chloro and methoxy substituent on the aromatic ring, and an ethyl ester group attached to an oxoacetate moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate typically involves the reaction of 5-chloro-2-methoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally require a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted aniline derivatives.

    Ester hydrolysis: 5-chloro-2-methoxyaniline and ethyl oxalate.

    Oxidation and reduction: Quinone derivatives and amines.

Scientific Research Applications

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of chloro and methoxy substituents on the aromatic ring, along with the ester group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPQUXPBKQWRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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